molecular formula C24H23ClN2OS B3471903 1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-(3-chlorophenyl)piperazine

1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-(3-chlorophenyl)piperazine

Cat. No.: B3471903
M. Wt: 423.0 g/mol
InChI Key: XOHJJDVNLFDXCG-UHFFFAOYSA-N
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Description

1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-(3-chlorophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzyloxyphenyl group and a chlorophenyl group

Preparation Methods

The synthesis of 1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-(3-chlorophenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of appropriate diamines.

    Substitution Reactions: The benzyloxyphenyl and chlorophenyl groups are introduced through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-(3-chlorophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-(3-chlorophenyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-(3-chlorophenyl)piperazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are subjects of ongoing research, with studies focusing on understanding the compound’s pharmacodynamics and pharmacokinetics.

Comparison with Similar Compounds

1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-(3-chlorophenyl)piperazine can be compared with similar compounds such as:

  • 1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-(4-methoxyphenyl)piperazine
  • 1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-(4-chlorophenyl)piperazine

These compounds share structural similarities but differ in the nature of substituents on the aromatic rings. The unique combination of benzyloxyphenyl and chlorophenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(4-phenylmethoxyphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2OS/c25-21-7-4-8-22(17-21)26-13-15-27(16-14-26)24(29)20-9-11-23(12-10-20)28-18-19-5-2-1-3-6-19/h1-12,17H,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHJJDVNLFDXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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